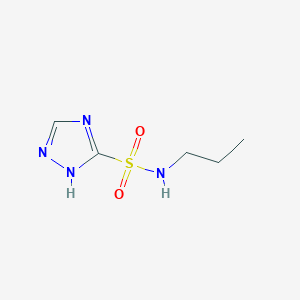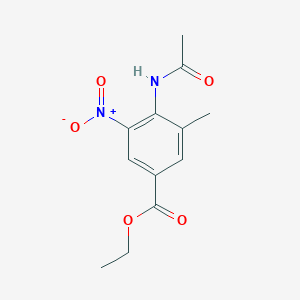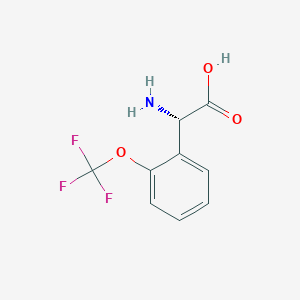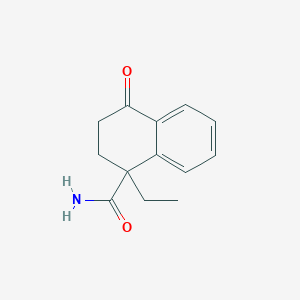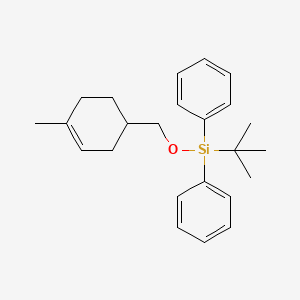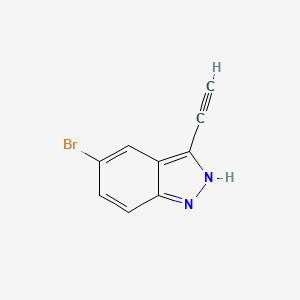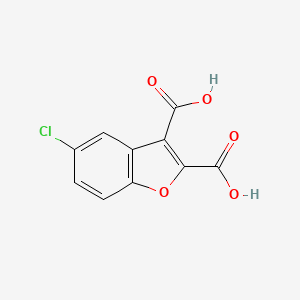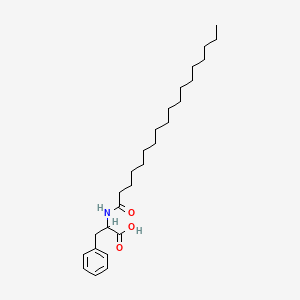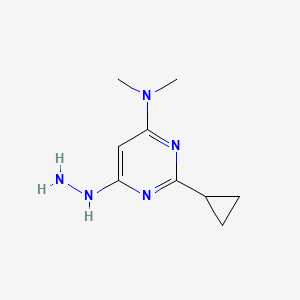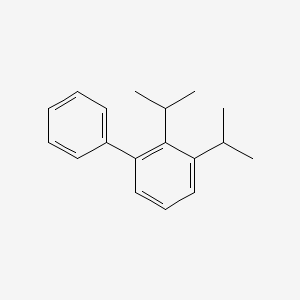
2,3-Diisopropylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diisopropylbiphenyl: is an organic compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It consists of two benzene rings connected by a single bond, with two isopropyl groups attached to the 2nd and 3rd positions of one of the benzene rings . This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl . This process can be carried out using H-mordenite as a catalyst . The reaction conditions include temperatures ranging from 225°C to 275°C and the use of propene as the isopropylating agent . The selectivity of the reaction can be influenced by the temperature and the pressure of propene, with higher temperatures leading to decreased selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of zeolite catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diisopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Electrophilic substitution reactions can occur, particularly at the positions ortho and para to the isopropyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Applications De Recherche Scientifique
2,3-Diisopropylbiphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diisopropylbiphenyl involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate that undergoes isopropylation in the presence of H-mordenite . The isopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in selective chemical reactions .
Comparaison Avec Des Composés Similaires
- 4,4’-Diisopropylbiphenyl
- 3,3’-Diisopropylbiphenyl
- 2,2’-Diisopropylbiphenyl
Comparison: 2,3-Diisopropylbiphenyl is unique due to the specific positions of the isopropyl groups, which influence its chemical properties and reactivity. Compared to its isomers, it exhibits different selectivity in catalytic reactions and varying degrees of stability .
Propriétés
Numéro CAS |
69009-90-1 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-phenyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Clé InChI |
AMBHHSBRXZAGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
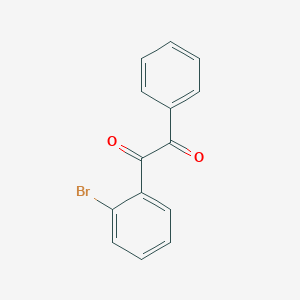

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
